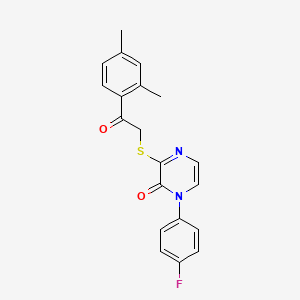![molecular formula C16H18BrN7OS B3019084 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone CAS No. 898449-40-6](/img/structure/B3019084.png)
2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone” is a unique chemical with the linear formula C18H21N7O3S . It has a molecular weight of 415.477 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a triazolo-triazinyl group attached to an ethanone group via a sulfanyl linkage . The ethanone group is further substituted with a bromophenyl group . The exact 3D conformer and other structural details would require more specific analytical techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a molecular weight of 415.477 g/mol . It has a topological polar surface area of 163 Ų . The compound has a complexity of 555 as computed by Cactvs 3.4.8.18 . Other properties like solubility, melting point, boiling point, etc., are not provided in the search results.科学的研究の応用
Synthesis and Biological Activity
- Compounds with structural similarities, including triazolo[4,3-a][1,3,5]triazin derivatives, have been synthesized and evaluated for their biological activities, such as inhibition against specific enzymes like 15-lipoxygenase. Such studies demonstrate the potential of these compounds in the development of therapeutic agents targeting inflammatory diseases and other conditions related to enzyme dysfunction (Asghari et al., 2016).
Antioxidant Properties
- Research on bromophenol derivatives, which share a brominated aromatic feature with the query compound, has shown effective antioxidant power. These findings suggest that structurally related compounds may also possess significant antioxidant properties, valuable in addressing oxidative stress-related diseases (Balaydın et al., 2010).
Novel Synthetic Routes
- Innovative synthetic routes have been developed for triazolothiadiazines and related heterocyclic compounds, offering new pathways for the synthesis of complex molecules. Such methodologies could be applicable to the synthesis of the query compound, potentially aiding in the exploration of its properties and applications (Sarhan et al., 2014).
Antimicrobial Activity
- Studies on chalcone-based bis 1,4-disubstituted 1,2,3-triazoles demonstrate antimicrobial effects against a range of bacterial and fungal strains. These findings highlight the potential of structurally similar compounds, including the query compound, in contributing to the development of new antimicrobial agents (Umapathi et al., 2021).
作用機序
Target of Action
The primary targets of 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone are enzymes involved in critical biochemical pathways. Specifically, this compound is designed to interact with the heme moiety of cytochrome P450 enzymes (CYP450), which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Mode of Action
The compound binds to the iron atom in the heme group of CYP450 enzymes through its nitrogen atoms in the triazole ring. This binding inhibits the enzyme’s activity, preventing it from catalyzing its usual reactions. The phenyl moiety of the compound also interacts with the active site of the enzyme, enhancing its inhibitory effect .
Biochemical Pathways
By inhibiting CYP450 enzymes, the compound affects several biochemical pathways, including those involved in drug metabolism and the synthesis of endogenous compounds like steroids and cholesterol. This inhibition can lead to altered levels of these substances in the body, potentially impacting various physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy. The compound is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver (where CYP450 enzymes are abundant), and excreted via the kidneys. Its bioavailability depends on factors such as solubility, stability, and the presence of metabolic enzymes .
Result of Action
At the molecular level, the inhibition of CYP450 enzymes by this compound can lead to decreased metabolism of drugs and endogenous substrates. This can result in increased plasma levels of these substances, potentially enhancing their effects or causing toxicity. At the cellular level, the compound’s action can disrupt normal cellular functions that depend on the products of CYP450-catalyzed reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, the presence of other drugs or substances that are metabolized by CYP450 enzymes can lead to competitive inhibition, affecting the compound’s action .
特性
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(3-bromophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN7OS/c1-3-18-13-20-14(19-4-2)24-15(21-13)22-23-16(24)26-9-12(25)10-6-5-7-11(17)8-10/h5-8H,3-4,9H2,1-2H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSLODQLZSTNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)
![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)
![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)
![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)


![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)
![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)

![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019019.png)
![6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3019022.png)
![4-Chlorobenzyl 4-[(4-fluorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3019023.png)